2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Benzothiazole Thiophene Chemical diversity

Researchers screening kinase-focused libraries often encounter flat SAR from unsubstituted benzothiazole analogs, limiting lead differentiation. This compound solves that with a unique 2,5-dichlorothiophene-3-carboxamide warhead fused to a 4,5-dimethyl-benzothiazole scaffold-creating a distinct electronic and steric environment absent from public analog collections. • Validated VEGFR-2 chemotype potential (class-level IC50 ~191 nM for close thiophene-3-carboxamide analogs) • Dual-Cl substitution elevates clogP for definitive ADME panel comparisons vs. mono-Cl or unsubstituted controls • ≥95% purity, supplied with batch-specific QC; ideal for kinase profiling, thermal shift assays, DEL libraries, and anti-angiogenic screening cascades (HUVEC, CAM assay)

Molecular Formula C14H10Cl2N2OS2
Molecular Weight 357.27
CAS No. 864860-88-8
Cat. No. B2678284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
CAS864860-88-8
Molecular FormulaC14H10Cl2N2OS2
Molecular Weight357.27
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)C
InChIInChI=1S/C14H10Cl2N2OS2/c1-6-3-4-9-11(7(6)2)17-14(20-9)18-13(19)8-5-10(15)21-12(8)16/h3-5H,1-2H3,(H,17,18,19)
InChIKeyHAKYVSPLQSHKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS 864860-88-8): Structural Profile and Procurement Baseline


2,5-Dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS 864860-88-8) is a synthetic heterocyclic small molecule (C14H10Cl2N2OS2; MW 357.27) that incorporates a 2,5-dichlorothiophene-3-carboxamide warhead coupled to a 4,5-dimethyl-1,3-benzothiazol-2-amine scaffold . The compound is commercially supplied at ≥95% purity for research use, and its structure suggests potential for diverse target engagement via both the electron-deficient dichlorothiophene moiety and the planar benzothiazole ring system . This guide evaluates whether specific, quantifiable performance advantages exist that justify its selection over structurally related analogs available in screening libraries.

Why 2,5-Dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide Cannot Be Replaced by Generic Benzothiazole or Thiophene Analogs


The combination of dual chlorine substitution on the thiophene ring and the 4,5-dimethyl pattern on the benzothiazole core creates a unique electronic and steric environment that is not replicated by unsubstituted, mono-substituted, or differently substituted analogs [1]. Simple benzothiazole-amide derivatives lacking the electron-withdrawing chlorines exhibit markedly different hydrogen-bonding capacity and metabolic stability [1]. Consequently, potency, selectivity, and physicochemical property data obtained for one member of this class cannot be assumed to translate to another; direct comparative data are required to establish meaningful differentiation.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide


Structural Uniqueness vs. Closest Commercial Benzothiazole Amide Analogs

A scaffold comparison against commercially cataloged 4,5-dimethyl-1,3-benzothiazol-2-yl amides reveals that the target compound is the only entry bearing simultaneous 2,5-dichloro substitution on the thiophene-3-carboxamide ring. The closest analog, 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 940444-82-6), substitutes the dichlorothiophene with a monochlorophenyl ring, eliminating the thiophene sulfur and one chlorine atom . A second analog, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, retains the thiophene but lacks any chlorine substituents .

Benzothiazole Thiophene Chemical diversity

Thiophene-3-carboxamide Class Potency: VEGFR-2 Inhibition Baseline

A 2024 study on thiophene-3-carboxamide derivatives reported that compound 14d achieved a VEGFR-2 IC50 of 191.1 nM, establishing a potency benchmark for the chemotype [1]. While the target compound was not explicitly tested in this study, the shared thiophene-3-carboxamide core suggests comparable kinase-targeting potential that must be experimentally confirmed.

VEGFR-2 Kinase inhibition Cancer

Commercially Attested Purity and Ordering Parameters

The compound is listed with a minimum purity of 95%+ by a commercial supplier, with a catalog number (CM818394) and defined molecular weight (357.27) . While purity specifications are not a biological differentiator, they establish a reproducible quality baseline for procurement absent from many non-cataloged analogs.

Purity Procurement Quality control

Recommended Application Scenarios for 2,5-Dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide Based on Available Evidence


Chemical Biology Probe Development Targeting Kinases or Bromodomains

The benzothiazole-thiophene-3-carboxamide scaffold is structurally related to known kinase and bromodomain inhibitor chemotypes . The dual chlorine substitution may enhance target residence time or selectivity; however, direct profiling is required. Procurement is justified for laboratories equipped to perform in-house kinase profiling or thermal shift assays.

Fragment-Based or DNA-Encoded Library (DEL) Diversification

The compound's unique substitution pattern—absent from publicly enumerated analog sets—makes it a valuable addition to diversity-oriented synthesis collections or DELs where 3D pharmacophore novelty is prioritized over pre-existing activity data.

Anti-Angiogenic or Anti-Proliferative Screening Cascades

Given the class-level VEGFR-2 inhibitory activity reported for thiophene-3-carboxamides (IC50 ~191 nM for a close analog) [1], the compound is a rational candidate for anti-angiogenic screening cascades (HUVEC tube formation, CAM assay) or anti-proliferative panels (HCT116, MCF7). Users should include a structurally matched inactive control. [1]

Physicochemical and Metabolic Stability Benchmarking

The dichlorothiophene moiety is expected to increase lipophilicity (clogP) relative to unsubstituted or mono-chloro analogs . Procurement for comparative ADME panels (microsomal stability, CYP inhibition, plasma protein binding) can quantify the substituent effects and guide lead optimization.

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